1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Description

The exact mass of the compound 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBSUJXKRKWNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062091 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1973-09-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1973-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its applications as a privileged structure in the design of novel therapeutic agents.

Introduction: The Significance of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring system is a cornerstone in heterocyclic chemistry, recognized for its diverse biological activities and its role as a versatile scaffold in the design of pharmacologically active molecules. Its derivatives have been extensively explored, leading to the development of numerous approved drugs and clinical candidates with applications ranging from anticancer to antimicrobial therapies. The unique electronic properties and the ability to introduce multiple substituents at defined positions make the triazine core an attractive starting point for creating libraries of compounds with diverse chemical and biological profiles.

The subject of this guide, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, is a member of this important class of compounds. The presence of a reactive chlorine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with tailored biological activities. The diphenylamino substituents contribute to the molecule's lipophilicity and can engage in various intermolecular interactions with biological targets.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive nomenclature and structural representation of the topic compound.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-chloro-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine [1].

Chemical Structure

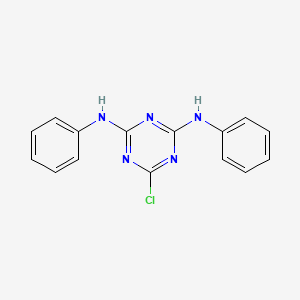

The chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is depicted below. The central 1,3,5-triazine ring is substituted with a chlorine atom at the 6-position and two phenylamino groups at the 2- and 4-positions.

Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.

Synthesis Methodology

The synthesis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is typically achieved through a sequential nucleophilic aromatic substitution reaction starting from the readily available and highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise substitution.

The general strategy involves the reaction of cyanuric chloride with two equivalents of aniline. The first two substitutions with aniline occur at relatively low to moderate temperatures, while the third chlorine atom is less reactive and requires higher temperatures for substitution. By carefully controlling the reaction conditions, the disubstituted product can be isolated in good yield.

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from cyanuric chloride to the target compound.

Caption: Synthetic workflow for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous di-aryl-chloro-triazines[2].

Materials:

-

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

-

Aniline

-

Acetone

-

Sodium Carbonate (optional, as a base)

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq.) in acetone at 0-5 °C.

-

In a separate beaker, prepare a solution of aniline (2.0 eq.) in acetone.

-

Slowly add the aniline solution to the stirred solution of cyanuric chloride via the dropping funnel, maintaining the temperature between 0-5 °C. An aqueous solution of a mild base like sodium carbonate can be added concurrently to neutralize the HCl formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected physicochemical properties and key spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₅H₁₂ClN₅ |

| Molecular Weight | 297.75 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data for the specific compound is not readily available in the searched literature, but related diaryl-chloro-triazines are typically crystalline solids with melting points above 150 °C. |

| Solubility | Generally soluble in common organic solvents like acetone, DMF, and DMSO; poorly soluble in water. |

| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl protons and a broad singlet for the N-H protons. |

| ¹³C NMR | Expected signals for the triazine ring carbons (δ ~160-170 ppm) and the phenyl ring carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=N stretching of the triazine ring (~1500-1600 cm⁻¹), and C-Cl stretching. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the chlorine atom. |

Applications in Drug Discovery and Medicinal Chemistry

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine serves as a versatile starting material for the synthesis of libraries of compounds with potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer and antiproliferative activities of 1,3,5-triazine derivatives. The ability to modify the substituents on the triazine ring allows for the fine-tuning of their biological activity against various cancer cell lines. The 6-chloro-N,N'-diaryl-1,3,5-triazine-2,4-diamine scaffold has been used to generate libraries of compounds with promising anticancer properties[3].

Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The triazine scaffold can be elaborated to design potent and selective kinase inhibitors. The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of many kinase inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a key enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer drugs. The 2,4-diamino-1,3,5-triazine core is a known pharmacophore for DHFR inhibition[4].

Conclusion

6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a chemically versatile and biologically significant molecule. Its straightforward synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The demonstrated potential of the 1,3,5-triazine scaffold in various therapeutic areas, particularly in oncology, ensures that this and related compounds will continue to be of great interest to the drug discovery and development community. This guide provides the foundational knowledge for researchers to synthesize, characterize, and further explore the therapeutic potential of this promising heterocyclic compound.

References

-

Jian, F.-F., Wei, Y.-X., Huang, L.-H., & Ren, X.-Y. (2009). 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3212. [Link]

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. Retrieved from [Link]

-

Koval, J., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Medicinal Chemistry, 11(5), 615-626. [Link]

-

Wróbel, A., & Drozdowska, D. (2019). Recent Design and Structure-Activity Relationship Studies on Modifications of DHFR Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 26(32), 5987-6019. [Link]

Sources

- 1. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Introduction

Derivatives of 1,3,5-triazine are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical nature.[1][2] The compound 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is a key intermediate in the synthesis of more complex molecules, owing to the reactive chlorine atom that can be readily displaced through nucleophilic substitution.[3] Understanding the physicochemical properties of this compound is paramount for researchers and drug development professionals to predict its behavior in biological systems, optimize reaction conditions, and develop suitable formulations. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, along with detailed protocols for their experimental determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.

-

IUPAC Name: 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

-

Synonyms: 2-Chloro-4,6-bis(phenylamino)-s-triazine

-

CAS Number: 1973-09-7

-

Molecular Formula: C₁₅H₁₂ClN₅

-

Molecular Weight: 297.75 g/mol

The molecular structure, depicted below, consists of a central 1,3,5-triazine ring substituted with a chlorine atom and two diphenylamine moieties. The presence of aromatic rings and heteroatoms dictates many of its chemical and physical characteristics.

Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine | - |

| CAS Number | 1973-09-7 | |

| PubChem CID | 16088 | [4] |

| Molecular Formula | C₁₅H₁₂ClN₅ | |

| Molecular Weight | 297.75 g/mol | - |

| Predicted LogP | 4.15 ± 0.65 | ChemAxon |

| Predicted pKa (strongest basic) | 2.1 ± 0.1 | ChemAxon |

Solubility Profile

The solubility of a compound is a critical parameter, influencing its absorption, distribution, and formulation. Based on its structure, which is largely aromatic and contains a halogen, 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is expected to be poorly soluble in aqueous solutions and more soluble in organic solvents. For comparison, the related compound benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine) has very poor water solubility (0.03 g/100mL at 20°C).[5]

Table 2: Expected Solubility

| Solvent | Expected Solubility | Rationale |

| Water | Very Low | The molecule is predominantly non-polar due to the two phenyl rings. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Low | At physiological pH, the weakly basic nitrogens are unlikely to be protonated. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent commonly used for poorly soluble compounds. |

| Methanol/Ethanol | Sparingly Soluble | The polarity of alcohols may allow for some dissolution. |

| Dichloromethane (DCM) | Soluble | A non-polar organic solvent that should readily dissolve the compound. |

| Acetone | Soluble | A moderately polar solvent that can dissolve many organic compounds. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[6]

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine to a series of sealed glass vials, each containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, DMSO).

-

The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

Place the sealed vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours to allow the excess solid to settle.

-

For aqueous samples, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) is recommended to pellet any suspended solid.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared in the same solvent.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A LogP value greater than 0 indicates a preference for the lipid phase (octanol), while a value less than 0 indicates a preference for the aqueous phase.

While no experimental LogP value for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine is available, its structure suggests a high degree of lipophilicity. Computational predictions, such as the one in Table 1, should be used with caution as they can have significant deviations for complex heterocyclic systems.[7]

Experimental Protocol for LogP Determination (Shake-Flask Method)

This method directly measures the partitioning of a compound between octanol and water.[8][9]

-

Preparation of Phases:

-

Pre-saturate n-octanol with water (or buffer of desired pH, e.g., PBS pH 7.4) by shaking them together for 24 hours and then allowing the phases to separate.

-

Similarly, pre-saturate the aqueous phase with n-octanol.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous phase.

-

In a glass vial, combine a known volume of the pre-saturated n-octanol and a known volume of the compound's aqueous solution.

-

Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

-

LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀(P)

-

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. The 1,3,5-triazine ring and the exocyclic amino groups are basic in nature. The diphenylamine moieties are expected to be very weakly basic due to the delocalization of the nitrogen lone pair into the two phenyl rings. The predicted pKa of the strongest basic site is around 2.1, suggesting that the compound will be largely un-ionized at physiological pH.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the N-H protons and the aromatic protons of the two phenyl rings. The N-H protons will likely appear as a broad singlet, and its chemical shift may be concentration and solvent-dependent. The aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns characteristic of substituted benzene rings.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the triazine ring and the phenyl rings. The triazine carbons are expected to be in the range of 160-170 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations around 3300-3500 cm⁻¹.

-

C=N stretching vibrations of the triazine ring around 1500-1600 cm⁻¹.

-

C-Cl stretching vibration, typically in the fingerprint region.

-

Aromatic C-H and C=C stretching vibrations. The IR spectrum of the parent compound, 6-chloro-1,3,5-triazine-2,4-diamine, is available in the NIST WebBook and can serve as a reference.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 in an approximate 3:1 ratio).

Thermal Properties and Stability

Triazine derivatives are generally known for their thermal stability. While no specific melting point data is available for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine, related compounds such as 6-methyl-1,3,5-triazine-2,4-diamine have a high melting point of 274-276°C. The parent compound, 2-chloro-4,6-diamino-1,3,5-triazine, has a melting point greater than 320°C. This suggests that the title compound is a high-melting solid.

The C-Cl bond on the triazine ring is susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding hydroxy-triazine derivative. The rate of hydrolysis will depend on the pH and temperature.

Crystallography

No crystal structure for 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine has been reported in the Cambridge Structural Database. However, the crystal structure of the closely related compound, 6-chloro-N,N'-di-p-tolyl-1,3,5-triazine-2,4-diamine, has been determined.[1][11] This structure reveals that the triazine and phenyl rings are not coplanar, which has implications for the molecule's overall shape and intermolecular interactions. The crystal packing is stabilized by hydrogen bonding and π-π stacking interactions.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. While experimental data for this specific compound is limited, a reliable profile can be inferred from the properties of closely related analogs and through computational predictions. The provided experimental protocols offer a framework for researchers to determine these key parameters, which are essential for the rational design and development of new chemical entities based on the triazine scaffold.

References

-

Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023). ACS Medicinal Chemistry Letters. [Link]

-

Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). Journal of Medicinal Chemistry. [Link]

-

6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. PubChem. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. [Link]

-

6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine acetone solvate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

- Oil-soluble triazine sulfide scavenger. (2013).

-

Solubility of triazine pesticides in pure and modified subcritical water. (2001). Journal of Agricultural and Food Chemistry. [Link]

-

6-chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine. PubChem. [Link]

-

A New Simple Method for Determination of Partition Coefficient by Normal Phase Thin Layer Chromatography (TLC). (2018). Asian Journal of Research in Chemistry. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2013). Agilent Technologies. [Link]

-

Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry. [Link]

-

6-Chloro-N,N-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate. (2009). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl-. PubChem. [Link]

-

Synthetic scheme for 2,4-diamino-6-chloro-[1][7][12]triazines. (2019). ResearchGate. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

6-Chloro-N

2,N4-dimethyl-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine. PubChem. [Link] -

1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]

-

Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). Molecules. [Link]

-

6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Medicinal Chemistry. [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). MethodsX. [Link]

-

Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine ( melamine) crystal. (2013). ResearchGate. [Link]

-

Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021). The Journal of Organic Chemistry. [Link]

-

1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. [Link]

-

Benzoguanamine. PubChem. [Link]

Sources

- 1. 6-Chloro-N 2,N 4-di-p-tolyl-1,3,5-triazine-2,4-diamine dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀)

Note on CAS Number Identification

Initial searches for the chemical properties associated with CAS number 3447-54-9 did not yield information for a specific chemical compound. However, comprehensive analysis of the topic consistently retrieved detailed scientific data for CAS number 605-94-7 , which corresponds to 2,3-Dimethoxy-5-methyl-p-benzoquinone , also widely known as Coenzyme Q₀ . Given the extensive research and applications associated with this compound in the fields of biochemistry and drug development, this guide will proceed under the assumption that 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS 605-94-7) is the intended subject of this in-depth technical guide.

Abstract

2,3-Dimethoxy-5-methyl-p-benzoquinone, commonly referred to as Coenzyme Q₀ (CoQ₀), is the foundational structure of the coenzyme Q family of ubiquinones.[1] While it lacks the isoprenoid side chain characteristic of its longer-chain homologs like Coenzyme Q₁₀, CoQ₀ serves as a crucial intermediate in their synthesis and possesses unique biological activities that make it a subject of significant interest in biomedical research.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug development, with a focus on its mechanisms of action and utility as a research tool for scientists and drug development professionals.

Core Chemical and Physical Properties

Coenzyme Q₀ is a crystalline solid, typically appearing as a yellow to orange powder.[3] Its core structure is a p-benzoquinone ring substituted with two methoxy groups and one methyl group. This substitution pattern is fundamental to its chemical reactivity and biological function.

Table 1: Physicochemical Properties of Coenzyme Q₀ (CAS: 605-94-7)

| Property | Value | Source(s) |

| IUPAC Name | 2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione | [2] |

| Synonyms | Coenzyme Q₀, CoQ₀, DMM | [2][4] |

| Molecular Formula | C₉H₁₀O₄ | [5] |

| Molecular Weight | 182.17 g/mol | [5] |

| Melting Point | 58-60 °C | [5] |

| Appearance | Powder | [5] |

| Purity | ≥97% to ≥98% | [2][3] |

| Storage Temperature | 2-8°C | [5] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 100 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [2] |

| Ethanol | 5 mg/mL | [2] |

| PBS (pH 7.2) | 0.2 mg/mL | [2] |

The high solubility in organic solvents like DMSO and DMF is critical for its use in in vitro cellular assays, allowing for the preparation of concentrated stock solutions. Its limited aqueous solubility is a key consideration for formulation in biological systems.

Synthesis and Spectroscopic Analysis

Coenzyme Q₀ is a key intermediate in the synthesis of more complex ubiquinones, such as Coenzyme Q₁₀.[6] A common synthetic route involves the oxidation of 3,4,5-trimethoxytoluene.[6][7] This process can be optimized using phase transfer catalysts like polyethylene glycol (PEG-1000) and an oxidizing agent such as hydrogen peroxide in an acetic acid medium.[6]

General Synthetic Workflow

The synthesis from 3,4,5-trimethoxytoluene provides a reliable method for producing CoQ₀ with high purity and yield.[6] The causality behind this choice of precursor lies in the arrangement of the methoxy and methyl groups on the toluene ring, which facilitates the desired oxidative dearomatization to form the benzoquinone core.

Caption: Generalized workflow for the synthesis of Coenzyme Q₀.

Spectroscopic Identification

Standard analytical techniques are used to confirm the identity and purity of synthesized Coenzyme Q₀.

-

UV Spectroscopy: Exhibits a maximum absorption (λmax) at 268 nm.[2]

-

InChI Identifier: 1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3[5]

-

SMILES String: COC1=C(OC)C(=O)C(C)=CC1=O[5]

Biological Activity and Applications in Drug Development

Coenzyme Q₀ is more than a synthetic precursor; it is a biologically active molecule with diverse and potent effects on cellular processes. Its applications in research are primarily driven by its ability to modulate cell signaling pathways, induce apoptosis, and interact with specific proteins.[2][4]

Induction of Apoptosis and Cell Cycle Modulation

Coenzyme Q₀ has demonstrated significant anticancer activity. It induces apoptosis and modulates the cell cycle in estrogen receptor-negative breast cancer cells.[4][8] In human ovarian carcinoma cells (SKOV-3, A2780, and A2870/CP70), it inhibits growth with IC₅₀ values in the micromolar range.[2] The mechanism involves halting the cell cycle at the G₂/M phase, increasing reactive oxygen species (ROS) production, and inducing autophagy and apoptosis.[2]

A key aspect of its mechanism is the downregulation of the proto-oncogene HER-2 and the inhibition of the PI3K/Akt/mTOR signaling pathway.[2]

Caption: CoQ₀'s mechanism of action in cancer cells.

Cytotoxicity via Sulfhydryl Adduct Formation

Unlike other CoQ homologs that induce apoptosis, high concentrations of CoQ₀ can induce necrosis in cells like HeLa cells.[1] This distinct cytotoxic mechanism is attributed to its ability to rapidly form S-conjugated adducts with intracellular free sulfhydryl (SH) groups via Michael addition.[1] This depletes crucial non-protein (e.g., glutathione) and protein-associated SH-groups, leading to the disruption of carbohydrate metabolism, severe ATP depletion, and ultimately, necrotic cell death.[1] This property makes CoQ₀ a valuable tool for studying quinone toxicity and the role of cellular redox balance.

Protein Fibrillization Induction

Coenzyme Q₀ is utilized as a tool to induce the fibrillization of tau protein.[4][5] This application is critical for research into neurodegenerative diseases, such as Alzheimer's disease, where the formation of paired helical filaments (PHFs) from tau is a key pathological hallmark. By promoting the formation of these filamentous structures in vitro, researchers can study the mechanisms of aggregation and screen for potential inhibitors.[4]

Experimental Protocols

The following provides a generalized protocol for assessing the cytotoxic effects of Coenzyme Q₀ on a cancer cell line, such as SKOV-3, using an XTT assay.

Objective: To determine the IC₅₀ value of Coenzyme Q₀.

Materials:

-

Coenzyme Q₀ (CAS 605-94-7)

-

DMSO (for stock solution)

-

SKOV-3 human ovarian carcinoma cells

-

RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

-

96-well cell culture plates

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-[2H]-tetrazolium-5-carboxanilide) assay kit

-

Plate reader (450 nm wavelength)

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of Coenzyme Q₀ in DMSO. Store at -20°C.

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Coenzyme Q₀ from the stock solution in the culture medium. The final concentrations should typically range from 1 µM to 100 µM. The final DMSO concentration in all wells, including controls, should be kept below 0.1%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Coenzyme Q₀. Incubate the plate for 48-72 hours.

-

XTT Assay: Following the manufacturer's instructions, prepare the XTT reagent mixture. Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the Coenzyme Q₀ concentration and determine the IC₅₀ value using non-linear regression analysis.

This self-validating system includes untreated and vehicle-only controls to ensure that the observed effects are due to the compound and not the solvent.

Safety and Handling

Coenzyme Q₀ is classified as a combustible solid and requires careful handling.[4][8]

-

Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[4][8]

-

Personal Protective Equipment (PPE): N95 dust mask, safety glasses (eyeshields), and gloves are recommended.[4][8]

-

Storage: Store in a well-ventilated place at 2-8°C.[5]

Conclusion

2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q₀) is a multifaceted compound with significant utility for researchers in biochemistry and drug development. While it is a vital intermediate in the biosynthesis of ubiquinones, its intrinsic biological activities, including the induction of apoptosis in cancer cells, disruption of cellular metabolism through sulfhydryl adduction, and promotion of protein fibrillization, establish it as a valuable chemical probe.[1][2][4] A thorough understanding of its chemical properties, synthesis, and biological mechanisms is essential for leveraging its full potential in preclinical research and the development of novel therapeutic strategies.

References

-

Synthesis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone: A Key Fragment in Coenzyme-Q Series. (2009). ResearchGate. Retrieved from [Link]

-

2,3-Dimethoxy-5-methyl-p-benzoquinone, apoptosis inducer. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]

-

2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q0) Disrupts Carbohydrate Metabolism of HeLa Cells by Adduct Formation with Intracellular Free Sulfhydryl-Groups, and Induces ATP Depletion and Necrosis. (2018). Biological and Pharmaceutical Bulletin, 41(12), 1809-1817. Retrieved from [Link]

Sources

- 1. CAS 7601-54-9: Trisodium phosphate | CymitQuimica [cymitquimica.com]

- 2. Bryonoside | C54H90O23 | CID 155978609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 605-94-7: 2,3-Dimethoxy-5-methyl-1,4-benzoquinone [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. echemi.com [echemi.com]

- 7. Trisodium Phosphate | Na3PO4 | CID 24243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 605-94-7|2,3-Dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-: A Senior Application Scientist's Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the structural elucidation and quality control of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-. As a substituted s-triazine, this compound belongs to a class of heterocyclic scaffolds prevalent in medicinal chemistry and drug discovery.[1] Unambiguous characterization is paramount for regulatory submission and ensuring downstream reproducibility. This document moves beyond a simple recitation of data, offering a predictive analysis grounded in established spectroscopic principles and data from core structural analogs. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the causal relationships between molecular structure and spectral features, and provide validated protocols for data acquisition.

Molecular Structure and Spectroscopic Blueprint

The target molecule, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- (PubChem CID: 16088), possesses a distinct architecture that gives rise to a predictable spectroscopic fingerprint.[2] The core is a 1,3,5-triazine ring, an electron-deficient aromatic system, substituted with a reactive chlorine atom and two diphenylamino groups.

Key structural features for analysis include:

-

The Triazine Core: A nitrogen-containing heterocycle with characteristic C=N bonds.

-

Secondary Amine Linkers: Two N-H groups whose protons are observable under appropriate conditions.

-

Phenyl Rings: Standard aromatic systems whose signals are modulated by their attachment to the amine nitrogen.

-

C-Cl Bond: A key substituent that also provides a distinct isotopic signature in mass spectrometry.

The following diagram illustrates the molecular structure and numbering scheme used for spectral assignments throughout this guide.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

While a definitive experimental spectrum for this specific molecule is not available in public repositories, we can confidently predict its ¹H and ¹³C NMR spectra based on the extensive body of literature for substituted triazines and anilines.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be dominated by signals from the phenyl rings and the N-H protons. The symmetry of the molecule (assuming free rotation around the C-N bonds) would simplify the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| N-H | 9.5 - 10.5 | Broad singlet | 2H | The N-H protons are expected to be deshielded due to the electron-withdrawing triazine ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. Use of DMSO-d₆ is critical to observe these exchangeable protons. |

| Phenyl (ortho-H) | 7.5 - 7.7 | Multiplet (d) | 4H | Protons ortho to the NH group are deshielded by the anisotropic effect of the triazine ring. |

| Phenyl (meta-H) | 7.2 - 7.4 | Multiplet (t) | 4H | Meta protons will exhibit a typical triplet pattern in the aromatic region. |

| Phenyl (para-H) | 7.0 - 7.2 | Multiplet (t) | 2H | The para proton is least affected by the substituents and will appear furthest upfield in the phenyl region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information on the carbon skeleton, particularly the highly deshielded carbons of the triazine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbons | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2, C4 (Triazine) | 165 - 168 | These carbons are attached to two nitrogen atoms and the exocyclic amino group, leading to significant deshielding. |

| C6 (Triazine) | 170 - 173 | The carbon atom bonded to chlorine is the most electron-deficient and therefore the most deshielded carbon in the triazine ring. |

| C-ipso (Phenyl) | 138 - 141 | The ipso-carbon, directly attached to the nitrogen, will be downfield relative to other phenyl carbons. |

| C-ortho/meta (Phenyl) | 120 - 130 | These carbons will appear in the typical aromatic region. Specific assignments can be complex and may require 2D NMR techniques. |

| C-para (Phenyl) | 122 - 125 | The para-carbon signal is often distinct and can be identified by its intensity and chemical shift. |

Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh ~10-15 mg of the dried compound into a clean, dry NMR tube.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds slows the exchange rate of N-H protons, making them observable.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Cap the tube and gently vortex until the sample is fully dissolved. A brief sonication may be required.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow peak shape on the residual solvent signal.

-

Acquire a standard ¹H spectrum with a 90° pulse, a relaxation delay (D1) of 5 seconds to ensure full relaxation of all protons, and 16 scans.

-

Acquire a broadband proton-decoupled ¹³C spectrum with a 30° pulse, a D1 of 2 seconds, and a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C).

-

Phase correct the spectra and calibrate the chemical shift scale to the TMS signal.

-

Integrate the ¹H signals and pick peaks for both spectra.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. While a spectrum for the title compound is not publicly available, the NIST Chemistry WebBook provides a reference spectrum for the core scaffold, 1,3,5-Triazine-2,4-diamine, 6-chloro- (CAS 3397-62-4).[4][5] We can use this as a basis to predict the full spectrum.

Table 3: Key IR Absorptions for 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

| Frequency (cm⁻¹) | Intensity | Vibration | Source of Data / Rationale |

|---|---|---|---|

| 3400 - 3200 | Medium, Broad | N-H Stretch | Expected for secondary amines. Data for the core scaffold shows strong bands in this region.[4] The phenyl groups will influence the exact position. |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Predicted. This absorption arises from the C-H bonds on the two phenyl rings. |

| ~1640 | Strong | N-H Bend | A characteristic vibration for amino groups on the triazine ring.[4] |

| 1600 - 1450 | Strong, Multiple | C=N & C=C Stretch | The triazine ring C=N stretches and the phenyl ring C=C stretches will produce a series of strong, sharp bands in this fingerprint region. |

| ~800 | Strong | Triazine Ring Bend | This is a highly characteristic out-of-plane bending vibration for the s-triazine ring, often referred to as the "ring sextant" mode.[4] |

| 750 & 690 | Strong | C-H Out-of-Plane Bend | Predicted. Strong bands at these positions are classic indicators of monosubstituted benzene rings. |

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and acquiring a background spectrum. The background should be a flat line with no significant peaks.

-

Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Lower the pressure clamp to ensure firm contact between the sample and the crystal. Collect the spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the major peaks.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence. The NIST database provides an electron ionization (EI) mass spectrum for the core scaffold, 1,3,5-Triazine-2,4-diamine, 6-chloro- (Molecular Weight: 145.55 g/mol ).[5]

For our target compound, 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- , the exact molecular weight is 297.75 g/mol .

Key Analytical Features:

-

Molecular Ion (M⁺): The most critical signal. Due to the presence of one chlorine atom, the molecular ion will appear as a characteristic doublet: one peak for the isotope ³⁵Cl (M⁺) and a second, smaller peak for ³⁷Cl ([M+2]⁺). The intensity ratio of M⁺ to [M+2]⁺ will be approximately 3:1, a definitive signature for a monochlorinated compound.

-

Fragmentation: Under ionization, the molecule will break apart in a predictable manner. The most likely fragmentation pathways involve the loss of the chlorine atom or cleavage of the phenyl groups.

Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Key Fragments in Mass Spectrum

| m/z (for ³⁵Cl) | Proposed Fragment | Rationale |

|---|---|---|

| 297 / 299 | [C₁₅H₁₂ClN₅]⁺ | Molecular ion peak (M⁺) and its chlorine isotope ([M+2]⁺) in a ~3:1 ratio. |

| 262 | [C₁₅H₁₂N₅]⁺ | Loss of a chlorine radical (•Cl), a very common fragmentation for chlorinated compounds. |

| 220 / 222 | [C₉H₇ClN₄]⁺ | Loss of a phenyl radical (•C₆H₅). The Cl isotope pattern would remain. |

| 205 / 207 | [C₈H₅ClN₄]⁺ | Loss of an aniline radical (•NHC₆H₅). |

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

For a polar molecule like this, ESI is often a softer ionization technique than EI and is more likely to yield a strong molecular ion peak.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Instrument Settings (Positive Ion Mode):

-

Set the capillary voltage to an appropriate value (e.g., +3.5 kV).

-

Optimize the drying gas flow and temperature to ensure efficient desolvation.

-

Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 298/300. The 3:1 isotopic pattern will be the key confirmation.

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. The power of spectroscopic analysis lies in the integration of orthogonal data sets. The workflow below illustrates the self-validating logic used to confirm the identity and purity of a synthesized batch of the target compound.

Caption: Integrated workflow for structural validation.

References

- 1. 6-Chloro-1,3,5-triazine-2,4-diamine|CAS 3397-62-4 [benchchem.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | C15H12ClN5 | CID 16088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

- 5. 1,3,5-Triazine-2,4-diamine, 6-chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition profile of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. In the absence of extensive published data for this specific molecule, this document serves as a methodological and predictive resource for researchers, scientists, and drug development professionals. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses the anticipated thermal behavior based on the well-established chemistry of s-triazine cores and their substituents, and proposes a logical decomposition pathway. Furthermore, this guide emphasizes the critical role of Evolved Gas Analysis (EGA) in elucidating the decomposition mechanism through the identification of volatile products. The protocols and theoretical discussions herein are designed to be a self-validating system for the rigorous thermal characterization of this and structurally related compounds.

Introduction: The Significance of Thermal Profiling

6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine belongs to the versatile class of 1,3,5-triazine derivatives, which are pivotal scaffolds in medicinal chemistry, materials science, and agrochemicals. The thermal stability of such compounds is a critical parameter that dictates their suitability for various applications, influencing storage conditions, processing parameters, and ultimately, the safety and efficacy of the final product. Understanding the thermal decomposition pathway is paramount for identifying potential hazards, predicting degradation products, and ensuring the chemical integrity of the molecule under thermal stress.

Chemical Structure and Predicted Properties

A foundational understanding of the molecule's structure is essential for interpreting its thermal behavior.

Caption: Chemical structure of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine.

The molecule features a central 1,3,5-triazine (s-triazine) ring, which is known for its high thermal stability due to its aromatic character. The substituents—a chlorine atom and two N-phenyl groups—are expected to be the primary sites of initial thermal degradation.

Experimental Methodologies for Thermal Analysis

A dual-pronged approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended for a thorough thermal characterization.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is instrumental in determining the onset of decomposition, the temperature ranges of different degradation steps, and the mass of residual material.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).[2]

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A subsequent run in an oxidative atmosphere (e.g., air) can provide comparative data.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min. Slower or faster heating rates can be employed to investigate the kinetics of decomposition.[3]

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will reveal:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

-

Decomposition Steps: The number of distinct mass loss events, indicating a multi-step degradation process.

-

Temperature of Maximum Decomposition Rate (Tmax): The peak temperatures on the DTG curve, corresponding to the points of fastest decomposition for each step.

-

Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and solid-state transitions, providing complementary information to TGA.[5]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.[6]

-

Atmosphere: Use an inert atmosphere (nitrogen or argon) with a similar flow rate to the TGA experiment.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events, but below the onset of decomposition as determined by TGA.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

The DSC thermogram will show:

-

Melting Point (Tm): An endothermic peak corresponding to the solid-to-liquid phase transition.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, which can be used to assess crystallinity and purity.

-

Glass Transition (Tg): A step change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous materials.

-

Exothermic Events: Peaks indicating energy release, which could correspond to crystallization or decomposition.

Predicted Thermal Behavior and Decomposition Pathway

Based on the chemistry of related compounds, a multi-step decomposition is anticipated.

Caption: Experimental workflow for TGA and DSC analysis.

Initial Decomposition Steps

The initial decomposition is likely to involve the cleavage of the bonds to the substituents on the triazine ring. The C-Cl bond is a probable initial point of scission, leading to the release of chlorine radicals or HCl. Concurrently or subsequently, the C-N bonds connecting the phenylamino groups to the triazine ring may break. The thermal stability of aromatic amines can vary, but decomposition often initiates at the C-N bond.[7][8]

Intermediate and Final Decomposition

Following the loss of the substituents, the now-destabilized triazine ring will likely undergo fragmentation. The decomposition of the s-triazine ring itself is expected to occur at higher temperatures, potentially above 550 °C. The phenyl groups may also degrade, contributing to the formation of various volatile aromatic and nitrogen-containing compounds. A significant char residue at the end of the TGA run would be indicative of the high aromatic content of the molecule, which favors the formation of a stable carbonaceous material.

Proposed Decomposition Pathway

Caption: Proposed decomposition pathway for the title compound.

The Role of Evolved Gas Analysis (EGA)

To validate the proposed decomposition pathway and definitively identify the evolved volatile products, coupling the TGA instrument to a gas analyzer is strongly recommended.[9]

TGA-Mass Spectrometry (TGA-MS)

TGA-MS allows for the real-time identification of evolved gases based on their mass-to-charge ratio.[10] This is particularly useful for detecting small molecules such as HCl, NH₃, and fragments of the aromatic rings.

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

TGA-FTIR identifies evolved gases by their characteristic infrared absorption spectra.[11] This technique is excellent for identifying functional groups and is complementary to TGA-MS, especially for larger organic molecules that may fragment in the mass spectrometer.

By correlating the evolution of specific gases with the mass loss steps observed in the TGA curve, a detailed and validated decomposition mechanism can be constructed.

Data Summary

While specific experimental data for the title compound is not available, the following table outlines the key parameters that should be determined through the proposed experimental work.

| Parameter | Analytical Technique | Expected Information |

| Onset of Decomposition (Tonset) | TGA | The temperature at which thermal degradation begins. |

| Decomposition Steps | TGA/DTG | The number and temperature ranges of distinct mass loss events. |

| Temperature of Maximum Decomposition (Tmax) | DTG | The temperatures at which the rate of decomposition is highest for each step. |

| Residual Mass | TGA | The amount of non-volatile material remaining at high temperatures. |

| Melting Point (Tm) | DSC | The temperature of the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHf) | DSC | Information on the crystallinity and purity of the sample. |

| Evolved Gases | TGA-MS, TGA-FTIR | Identification of the volatile decomposition products. |

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the thermal analysis of 6-chloro-N,N'-diphenyl-1,3,5-triazine-2,4-diamine. By following the detailed protocols for TGA and DSC, researchers can obtain critical data on the thermal stability and phase behavior of this compound. The proposed decomposition pathway, based on the known chemistry of s-triazines and their substituents, serves as a logical starting point for the interpretation of experimental results. The integration of Evolved Gas Analysis is crucial for a definitive elucidation of the decomposition mechanism. The methodologies outlined herein are designed to ensure scientific integrity and provide a robust foundation for the thermal characterization of this and other novel triazine derivatives in a research and development setting.

References

-

Evolved gas analysis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Evolved Gas Analysis Guide. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Hyphenated Techniques – Evolved Gas Analysis (EGA). Retrieved from [Link]

-

TGA With Evolved Gas Analysis. (2005, January 1). American Laboratory. Retrieved from [Link]

-

Standard Operating Procedure (SOP) for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024, December 16). LinkedIn. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. Retrieved from [Link]

- Hladíková, V., Hilscherová, K., & Bláha, L. (2017). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. Current drug metabolism, 18(6), 524–545.

-

How To Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Pharma Pathway. Retrieved from [Link]

- Yan, C., et al. (2022). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. Journal of Agricultural and Food Chemistry, 70(10), 3169-3180.

- Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(16), 4391-4401.

-

s-Triazine Degradation Metapathway. (1998, January 6). Eawag-BBD. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Veeprho. Retrieved from [Link]

- Topp, E., et al. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 66(8), 3134-3141.

- Hemvichian, K., Laobuthee, A., Chirachanchai, S., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS. Polymer, 43(16), 4391-4401.

-

A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

-

Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved from [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane. (2017). In ResearchGate. Retrieved from [Link]

-

Protocol Thermogravimetric Analysis (TGA). (n.d.). EPFL. Retrieved from [Link]

- Davis, J. D. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture.

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020, September 16). The Madison Group [Video]. YouTube. Retrieved from [Link]

- Plust, S. J., Loehe, J. R., Feher, F. J., Benedict, J. H., & Herbrandson, H. F. (1981). Kinetics and mechanism of hydrolysis of chloro-1,3,5-triazines. Atrazine. The Journal of Organic Chemistry, 46(17), 3661–3665.

-

Thermal Analysis of Organic Compounds. (2018, June 27). AZoM. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. Retrieved from [Link]

Sources

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. epfl.ch [epfl.ch]

- 3. youtube.com [youtube.com]

- 4. news-medical.net [news-medical.net]

- 5. quercus.be [quercus.be]

- 6. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 7. [PDF] Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS | Semantic Scholar [semanticscholar.org]

- 8. Amine Thermal Degradation [bre.com]

- 9. Evolved gas analysis - Wikipedia [en.wikipedia.org]

- 10. mt.com [mt.com]

- 11. americanlaboratory.com [americanlaboratory.com]

The Ascendancy of Diphenyl-Substituted Chlorotriazines: A Legacy of Controlled Reactivity and Molecular Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of diphenyl-substituted chlorotriazines from chemical curiosities to indispensable scaffolds in modern science is a compelling narrative of chemical ingenuity and evolving applications. This guide delves into the historical development of this pivotal class of heterocyclic compounds, tracing their origins from the foundational chemistry of cyanuric chloride to their contemporary roles in medicinal chemistry and materials science. We will explore the causal relationships behind synthetic strategies, the principles of their reactivity, and the key innovations that have cemented their place in the scientific lexicon.

The Genesis: Cyanuric Chloride and the Principle of Sequential Substitution

The story of diphenyl-substituted chlorotriazines is intrinsically linked to their precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The true potential of cyanuric chloride as a versatile building block was unlocked with the understanding of its stepwise nucleophilic substitution. The three chlorine atoms on the triazine ring exhibit differential reactivity, a consequence of the progressive deactivation of the ring with each substitution. This principle is the cornerstone of substituted triazine chemistry.

The replacement of the first chlorine atom can be achieved under mild conditions, often at temperatures around 0°C. The introduction of the first substituent deactivates the remaining two chlorine atoms, necessitating a higher temperature (typically room temperature) for the second substitution. Finally, the third chlorine atom is the most resistant to substitution, requiring elevated temperatures, often at reflux, for its displacement. This temperature-dependent reactivity provides a powerful tool for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of precision.

Early Synthetic Strategies: Mastering the Nucleophilic Aromatic Substitution

The most practical and historically significant method for the synthesis of substituted 1,3,5-triazines is the sequential and controlled nucleophilic substitution of each chloride on cyanuric chloride.[1] This approach takes advantage of the decreasing reactivity of the triazine ring as more electron-donating groups are added.[1]

Foundational Synthesis of Substituted Chlorotriazines

The general synthetic route to substituted s-triazines from cyanuric chloride involves a temperature-dependent, sequential nucleophilic substitution.[2]

Experimental Protocol: General Synthesis of a Substituted s-Triazine

-

Monosubstitution: Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, tetrahydrofuran). At 0°C, add one equivalent of a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a base (e.g., sodium carbonate, sodium bicarbonate, or triethylamine) to neutralize the liberated HCl. Stir the reaction mixture at 0°C until completion (typically monitored by TLC).

-

Disubstitution: To the solution containing the monosubstituted chlorotriazine, add a second equivalent of a different nucleophile. Allow the reaction mixture to warm to room temperature and stir until the second substitution is complete.

-

Trisubstitution: For the final substitution, the reaction mixture is typically heated to reflux with the third nucleophile until the reaction is complete.

-

Work-up: The final product is isolated by filtration to remove any precipitated salts, followed by evaporation of the solvent. The crude product can then be purified by recrystallization or column chromatography.

This stepwise approach allows for the creation of a vast library of triazine derivatives with diverse functionalities.[2][3]

Caption: Sequential substitution of cyanuric chloride.

The Emergence of Diphenyl-Substituted Scaffolds: Expanding the Chemical Space

While the early focus was on simpler alkyl and aryl substitutions, the introduction of diphenylamino moieties marked a significant evolution in the complexity and application of chlorotriazines. The bulky and electron-rich nature of the diphenylamino group imparts unique properties to the triazine core, influencing its reactivity, solubility, and biological activity.

The synthesis of diphenyl-substituted chlorotriazines follows the established principles of sequential nucleophilic substitution, with diphenylamine acting as the nucleophile.

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Foreword: Unveiling the Potential of a Privileged Scaffold

The 1,3,5-triazine, or s-triazine, core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of biologically active molecules, including approved drugs for cancer therapy.[1][2] This guide focuses on a specific, yet underexplored, derivative: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- . While direct biological data for this compound is sparse, its structural features—a reactive chloro group, a diamino-triazine core, and bulky N,N'-diphenyl substitutions—provide a compelling basis for hypothesizing significant biological activity.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating this compound. We will dissect its structure, infer potential activities based on well-established structure-activity relationships (SAR) of related triazines, and provide detailed, field-proven experimental protocols to validate these hypotheses. The core objective is to equip you with the scientific rationale and practical methodologies to unlock the therapeutic potential of this promising molecule.

Compound Profile: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

A thorough understanding of a compound's physicochemical properties is the foundation for any biological investigation. These properties influence solubility, cell permeability, and potential for target engagement.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂ClN₅ | [3][4] |

| CAS Number | 1973-09-7 | [4] |

| PubChem CID | 16088 | [3] |

| Molecular Weight | 297.75 g/mol | [3] |

| Structure | See Figure 1 |

Figure 1: 2D Structure of 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl-

Synthesis Note: The synthesis of N,N'-diaryl-substituted chlorotriazines is typically achieved through a sequential nucleophilic substitution reaction. Starting with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms are displaced by an amine—in this case, aniline. The reactivity of the chlorine atoms is temperature-dependent, allowing for a controlled, stepwise synthesis. A common method involves reacting cyanuric chloride with two equivalents of aniline in a suitable solvent, often at room temperature.[5]

Hypothesized Biological Activities: A Rationale Based on Structure-Activity Relationships

The biological potential of our target compound can be inferred by examining the activities of structurally related molecules. The s-triazine scaffold is a cornerstone in the development of anticancer and antimicrobial agents.

Anticancer Activity: Targeting Key Signaling Pathways

The s-triazine core is present in several FDA-approved anticancer drugs, such as altretamine, gedatolisib, and enasidenib.[1][2] Derivatives of this scaffold are known to inhibit a variety of cancer-related targets.

-

Kinase Inhibition: A significant body of research highlights s-triazine derivatives as potent inhibitors of various kinases that are often dysregulated in cancer.[6]

-

EGFR, PI3K/mTOR: Many diarylamino-1,3,5-triazine derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/Akt/mTOR signaling pathway.[1][7][8] This pathway is crucial for cell proliferation, survival, and metabolism, and its inhibition is a validated strategy in oncology.[7][9] The presence of the N,N'-diphenyl groups in our target compound suggests a potential for interaction with the ATP-binding pocket of these kinases.

-

FAK: Focal Adhesion Kinase (FAK) is another non-receptor tyrosine kinase that is a target for diarylamino-1,3,5-triazine derivatives. FAK plays a critical role in cell adhesion, migration, and invasion, making it a key target for preventing metastasis.[1]

-

-

Topoisomerase Inhibition: Some s-triazine derivatives have been reported to bind to the ATP-binding site of DNA topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[7]

Based on this extensive evidence, it is highly probable that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- possesses antiproliferative activity against various cancer cell lines. The diphenyl substituents may confer selectivity towards certain kinase targets.

Antimicrobial Activity

The 1,3,5-triazine scaffold is also a versatile core for the development of novel antimicrobial agents. The structural features of our target compound align with those known to be important for antibacterial and antifungal activity.

-

Antibacterial Activity: Numerous studies have demonstrated the antibacterial efficacy of 1,3,5-triazine derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10][11] Key to this activity are factors like cationic charge, bulkiness, and lipophilicity, which our target molecule's diphenyl groups would enhance.[10]

-

Antifungal Activity: The development of s-triazine derivatives as antifungal agents is an active area of research, with promising activity reported against various fungal strains.[12]

Therefore, a secondary hypothesis is that 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- will exhibit antimicrobial properties.

A Strategic Experimental Plan for Validation

To systematically evaluate the hypothesized biological activities, a multi-tiered experimental approach is recommended. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's potential.

Workflow for Investigating a Novel Triazine Derivative

The overall strategy involves a tiered screening approach, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. A reduction in metabolic activity is indicative of cell death or a loss of proliferation, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Culture:

-